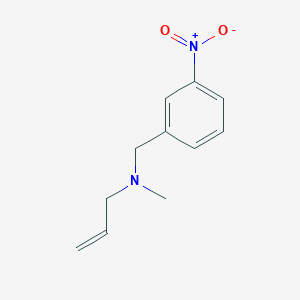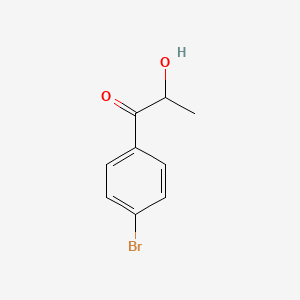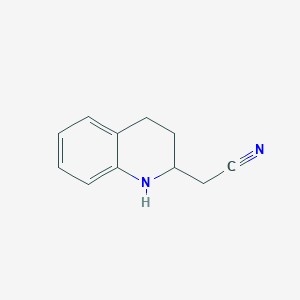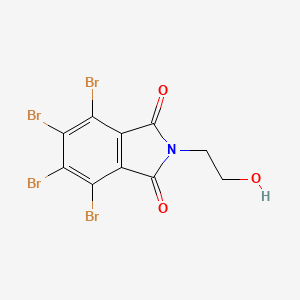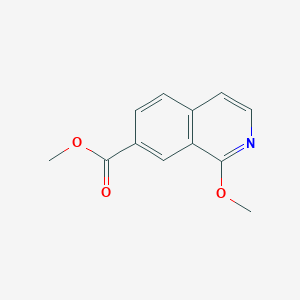
methyl 1-methoxyisoquinoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 1-methoxyisoquinoline-7-carboxylate is a chemical compound with the molecular formula C12H11NO3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methoxyisoquinoline-7-carboxylate typically involves the esterification of 7-Isoquinolinecarboxylic acid with methanol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction conditions are optimized to maximize the conversion of the carboxylic acid to the ester.
化学反应分析
Types of Reactions
methyl 1-methoxyisoquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 7-Isoquinolinecarboxylic acid
Reduction: 7-Isoquinolinecarboxylic acid, 1-methoxy-, methyl alcohol
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used
科学研究应用
methyl 1-methoxyisoquinoline-7-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of methyl 1-methoxyisoquinoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its molecular targets.
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound, which is a simple heterocyclic aromatic compound.
7-Isoquinolinecarboxylic acid: The carboxylic acid derivative without the methoxy and ester groups.
1-Methoxyisoquinoline: A derivative with a methoxy group but without the carboxylic acid or ester groups.
Uniqueness
methyl 1-methoxyisoquinoline-7-carboxylate is unique due to the presence of both the methoxy and ester groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
CAS 编号 |
1374258-31-7 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC 名称 |
methyl 1-methoxyisoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-11-10-7-9(12(14)16-2)4-3-8(10)5-6-13-11/h3-7H,1-2H3 |
InChI 键 |
DEIDCHZOPGPMQY-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=CC2=C1C=C(C=C2)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
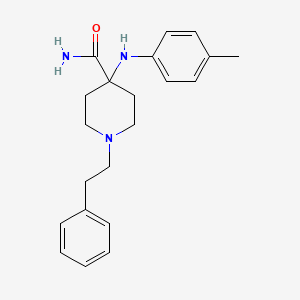

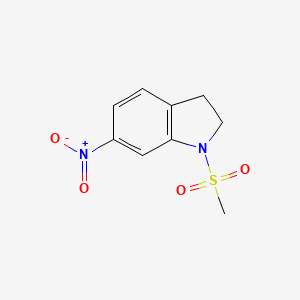
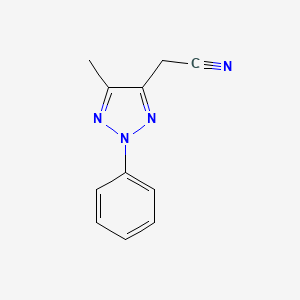
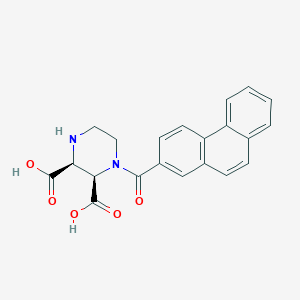
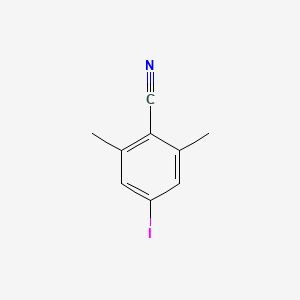
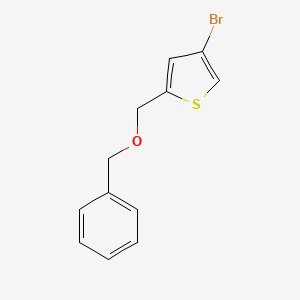
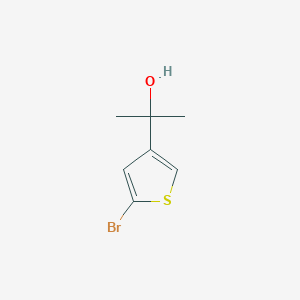

![5H-Cyclohepta[b]pyridin-5-amine, 6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B8574136.png)
